molecular formula C11H9NO3 B046896 3-formyl-1-methyl-1H-indole-2-carboxylic acid CAS No. 174094-26-9

3-formyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B046896
M. Wt: 203.19 g/mol
InChI Key: XYANKXSPJQBIDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds related to "3-formyl-1-methyl-1H-indole-2-carboxylic acid," often employs strategies that involve the formation of the indole core followed by functional group modifications. Taber and Tirunahari (2011) review various methods for indole synthesis, highlighting the diversity and complexity of approaches available for constructing the indole nucleus, which is central to molecules like "3-formyl-1-methyl-1H-indole-2-carboxylic acid" (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Glycine-Site NMDA Receptor Antagonist : A study by Baron et al. (2005) discusses a compound structurally similar to 3-formyl-1-methyl-1H-indole-2-carboxylic acid, highlighting its role as a potent selective glycine-site NMDA receptor antagonist, which has potential therapeutic applications in neurodegenerative disorders (Baron et al., 2005).

  • Pharmaceutical and Nutraceutical Intermediate : Jayaraman et al. (2010) mention a related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, as a promising synthetic intermediate for the production of pharmaceuticals and nutraceuticals (Jayaraman et al., 2010).

  • Inhibition of Cytosolic Phospholipase A2 : A study by Lehr (1997) indicates that derivatives of 3-acylindole-2-carboxylic acid effectively inhibit cytosolic phospholipase A2, suggesting potential therapeutic applications (Lehr, 1997).

  • Carbene-Catalyzed Functionalization : Cheng et al. (2017) demonstrate that carbene-catalyzed functionalization of indoles, similar to 3-formyl-1-methyl-1H-indole-2-carboxylic acid, allows for the production of substituted hydropyrano[3,4-b]indoles, offering applications in organic synthesis (Cheng et al., 2017).

  • Antibacterial and Antifungal Activities : Raju et al. (2015) synthesized indole-2-carboxylic acid derivatives showing significant antibacterial and moderate antifungal activities, which could serve as potent lead compounds for therapeutic applications (Raju et al., 2015).

  • Fluorescent Probes : A study by Queiroz et al. (2007) shows that new 3-arylindole-2-carboxylates synthesized using metal-assisted intramolecular C-N cyclization could be used as fluorescent probes in various solvents (Queiroz et al., 2007).

  • Antibacterial Activity against Helicobacter pylori and Leishmania : Pathak et al. (2017) discuss the in-vitro anti-bacterial activity of bismuth(III) indole-carboxylate complexes against Helicobacter pylori and Leishmania major, highlighting the influence of structural factors (Pathak et al., 2017).

Future Directions

The application of indole derivatives for the treatment of various health conditions has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-formyl-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYANKXSPJQBIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1-methyl-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-1-methyl-1H-indole-2-carboxylic acid
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Citations

For This Compound
2
Citations
FAM Mohamed, HAM Gomaa, OM Hendawy, AT Ali… - Bioorganic …, 2021 - Elsevier
New EGFR inhibitor series of fifteen 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives has been designed, synthesized, and tested for antiproliferative activity against a panel …
Number of citations: 45 www.sciencedirect.com
Y Kuninobu, K Kikuchi, Y Tokunaga, Y Nishina, K Takai - Tetrahedron, 2008 - Elsevier
With the aid of a directing group, an imine moiety, heteroaromatic compounds add to acetylenes in the presence of a catalytic amount of [ReBr(CO) 3 (THF)] 2 at the adjacent position of …
Number of citations: 84 www.sciencedirect.com

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